3-Nitro-2-pyrrolidin-1-ylbenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of nitro-substituted heterocyclic compounds is a topic of interest in the field of organic chemistry. While the provided papers do not directly describe the synthesis of 3-Nitro-2-pyrrolidin-1-ylbenzoic acid, they do detail the synthesis of related compounds. For example, the synthesis of various nitro-substituted pyridines and their derivatives is discussed, which involves the reaction of substituted phenylaminoisoxazolones with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Additionally, the synthesis of nitro-substituted pyridines with phenylhydrazine groups is described, highlighting the importance of substitution patterns on the resulting chemical and vibrational characteristics .
Molecular Structure Analysis
The molecular structure of related compounds is thoroughly investigated in the provided papers. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals are described, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . Similarly, the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine is determined using powder diffraction techniques, revealing a planar system of conjugated heterocycles and the orientation of the nitro group .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving nitro-substituted heterocyclic compounds. For example, the rearrangement of isoxazolones to imidazo[1,2-a]pyridines and indoles with triethylamine is explored, indicating the influence of substituents on the reaction outcome . Additionally, the functionalization of 2-chloro-3-nitroimidazo[1,2-a]pyridine through Suzuki–Miyaura cross-coupling and subsequent reduction of the nitro group to an amine is reported, highlighting the versatility of reactions at the nitro group position .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted heterocyclic compounds are influenced by their molecular structure and the nature of their substituents. The vibrational characteristics of the hydrazo-bond in nitro-substituted pyridines are analyzed using IR and Raman spectroscopy, and the effects of methyl substitution on the structure and vibrational data are discussed . The crystal structures of coordination polymers with pyridinecarboxylato-bridged ligands are also reported, demonstrating the pH-dependent nature of these polymers .
Scientific Research Applications
Pyrrolidine Compounds in Medicine and Industry
Pyrrolidine compounds, including those derived from 3-nitro-2-pyrrolidin-1-ylbenzoic acid, have significant biological effects and are used in medicine. They are also applied in industries such as dye and agrochemical manufacturing. A study by Żmigrodzka et al. (2022) on pyrrolidines synthesis illustrates the importance of these compounds in modern science. The research focused on the [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, which may be applicable to other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Synthesis of Pyrrolidine-Carboxylic Acids
Smolyar et al. (2007) described the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. This synthesis involved the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to create nitro derivatives, which were then reduced and reacted with itaconic acid to produce these pyrrolidine-carboxylic acids (Smolyar et al., 2007).
Isoxazolidines to Tetrahydrofurans and Pyrrolidines
Roger et al. (2004) explored the transformation of nitronic acids into isoxazolidines, followed by an in situ oxidative ring cleavage. This process resulted in the diastereoselective construction of hydroxymethyl nitro functionalized tetrahydrofurans and pyrrolidines. This research highlights the utility of pyrrolidine derivatives in creating complex molecules with multiple stereogenic centers (Roger et al., 2004).
Metal-Organic Coordination Complexes
The research by Luo (2009) demonstrates the synthesis and characterization of metal-organic coordination complexes involving pyrrolidine derivatives. These complexes have potential applications in the field of materials science and coordination chemistry (Luo, 2009).
Safety And Hazards
properties
IUPAC Name |
3-nitro-2-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-4-3-5-9(13(16)17)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXHPSXCEZFUID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409425 |
Source
|
Record name | 3-nitro-2-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-pyrrolidin-1-ylbenzoic acid | |
CAS RN |
890091-65-3 |
Source
|
Record name | 3-Nitro-2-(1-pyrrolidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitro-2-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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